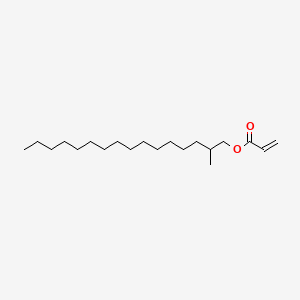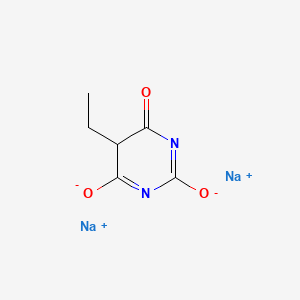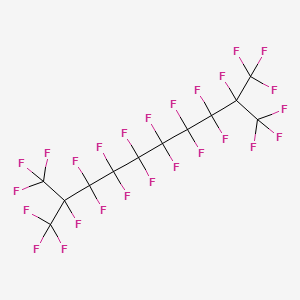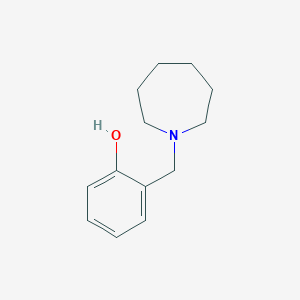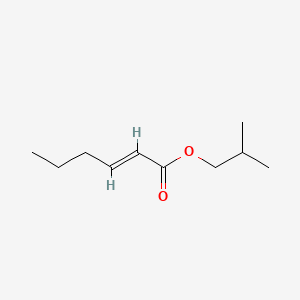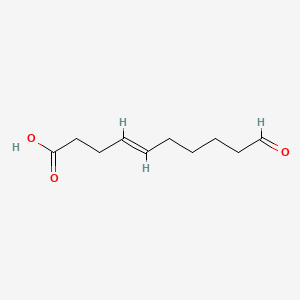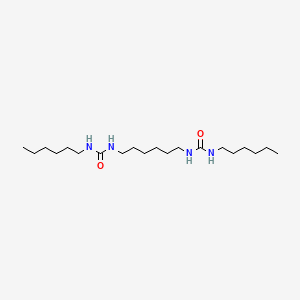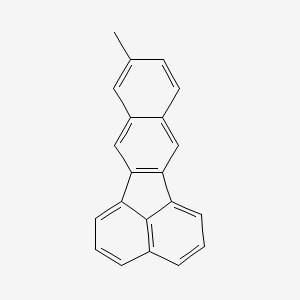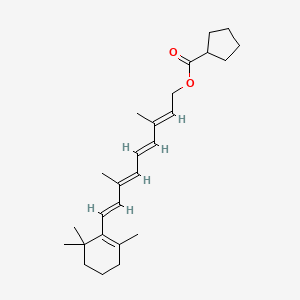
Retinyl cyclopentanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Retinyl cyclopentanecarboxylate is a retinoid derivative, which is a class of compounds related to vitamin A Retinoids are known for their significant roles in biological processes such as vision, cellular differentiation, and proliferation
準備方法
Synthetic Routes and Reaction Conditions
Retinyl cyclopentanecarboxylate can be synthesized through the esterification of retinol with cyclopentanecarboxylic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale esterification reactors where retinol and cyclopentanecarboxylic acid are reacted in the presence of a catalyst. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure ester product.
化学反応の分析
Types of Reactions
Retinyl cyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form retinoic acid derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Retinoic acid derivatives.
Reduction: Retinol and cyclopentanol.
Substitution: Various substituted retinoid derivatives.
科学的研究の応用
Retinyl cyclopentanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and retinoid chemistry.
Biology: Investigated for its role in cellular differentiation and proliferation.
Medicine: Explored for its potential in treating skin disorders such as acne and psoriasis.
Industry: Utilized in cosmetic formulations for anti-aging and skin rejuvenation products.
作用機序
Retinyl cyclopentanecarboxylate exerts its effects by binding to retinoic acid receptors (RARs) in the skin. These receptors are nuclear transcription factors that regulate the expression of genes involved in cellular differentiation and proliferation. By activating these receptors, this compound promotes the turnover of skin cells and enhances the production of collagen, leading to improved skin texture and reduced signs of aging.
類似化合物との比較
Similar Compounds
Retinol: The parent compound of retinyl cyclopentanecarboxylate, known for its role in vision and skin health.
Retinoic Acid: A more potent derivative used in the treatment of severe acne and other skin conditions.
Retinyl Palmitate: Another ester of retinol, commonly used in cosmetic formulations.
Uniqueness
This compound is unique due to its enhanced stability compared to retinol and retinoic acid. This stability makes it a preferred choice in cosmetic formulations where prolonged shelf life is essential. Additionally, its efficacy in promoting skin health without the severe irritation often associated with retinoic acid makes it a valuable compound in dermatological applications.
特性
CAS番号 |
88641-45-6 |
|---|---|
分子式 |
C26H38O2 |
分子量 |
382.6 g/mol |
IUPAC名 |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] cyclopentanecarboxylate |
InChI |
InChI=1S/C26H38O2/c1-20(15-16-24-22(3)12-9-18-26(24,4)5)10-8-11-21(2)17-19-28-25(27)23-13-6-7-14-23/h8,10-11,15-17,23H,6-7,9,12-14,18-19H2,1-5H3/b11-8+,16-15+,20-10+,21-17+ |
InChIキー |
MPACCMIQWWLTLS-DBIMOSKASA-N |
異性体SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)C2CCCC2)/C)/C |
正規SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C2CCCC2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


